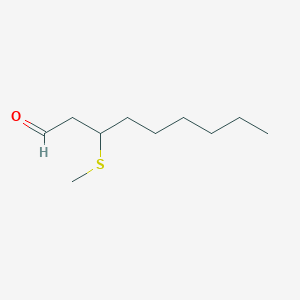

Nonanal, 3-(methylthio)-

Description

Structure

3D Structure

Properties

CAS No. |

61837-76-1 |

|---|---|

Molecular Formula |

C10H20OS |

Molecular Weight |

188.33 g/mol |

IUPAC Name |

3-methylsulfanylnonanal |

InChI |

InChI=1S/C10H20OS/c1-3-4-5-6-7-10(12-2)8-9-11/h9-10H,3-8H2,1-2H3 |

InChI Key |

JSYSQMMAZDDRLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CC=O)SC |

Origin of Product |

United States |

Methodologies for Chemical Synthesis of Nonanal, 3 Methylthio

Established Synthetic Routes and Reaction Mechanisms

The most direct and established route for the synthesis of Nonanal (B32974), 3-(methylthio)- involves the conjugate addition, specifically a Michael-type reaction, of methanethiol (B179389) or its corresponding thiolate to non-2-enal (B1206501). This reaction is a cornerstone in the formation of β-thio-substituted carbonyl compounds.

The primary precursors for the synthesis of Nonanal, 3-(methylthio)- are:

Non-2-enal: This α,β-unsaturated aldehyde serves as the Michael acceptor, providing the nine-carbon backbone and the aldehyde functionality.

Methanethiol (CH₃SH) or Sodium Methyl Mercaptide (NaSCH₃): Methanethiol acts as the sulfur nucleophile that adds to the β-position of non-2-enal. In practice, the more nucleophilic sodium salt, sodium methyl mercaptide, is often employed to facilitate the reaction.

A representative reaction scheme is the Michael addition of methanethiol to non-2-enal. While specific literature for this exact reaction is sparse, the synthesis of the homologous compound, 3-methylthiodecanal, provides a well-documented analogous procedure. In this synthesis, a multi-step sequence is employed starting from 1-undecen-4-ol. thieme-connect.de The hydroxyl group is first protected, followed by oxidation to the aldehyde, which is then protected as a dioxolane. thieme-connect.de After deprotection of the hydroxyl group and conversion to a mesylate, nucleophilic substitution with sodium methyl mercaptide introduces the methylthio group. thieme-connect.de Finally, deprotection of the dioxolane yields the desired 3-methylthiodecanal. thieme-connect.de This highlights a derivatization strategy where functional groups are masked and unmasked to achieve the target structure.

A more direct approach involves the direct addition of methyl mercaptan to acrolein to form 3-(methylthio)propanal, a reaction for which numerous patents exist. rsc.orgacs.org This process is typically catalyzed by a base and can be performed continuously. rsc.orgacs.org This well-established industrial process for a shorter-chain analogue strongly supports the feasibility of a similar reaction between non-2-enal and methanethiol.

The Michael addition of thiols to α,β-unsaturated carbonyl compounds can often proceed without a catalyst, especially under solvent-free conditions. frontiersin.org However, to improve reaction rates and yields, various catalytic systems are employed.

A study on the Michael addition of various thiols to α,β-unsaturated ketones and crotonaldehyde (B89634) under neat conditions demonstrated the efficiency of solvent-free reactions, with reaction times as short as 30 minutes and high yields. frontiersin.org The reaction temperature can be varied between room temperature and 80 °C to optimize the outcome. frontiersin.org

Table 1: Catalyst-Free Michael Addition of Thiols to α,β-Unsaturated Carbonyl Compounds (Analogous Reactions)

| α,β-Unsaturated Compound | Thiol | Conditions | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl vinyl ketone | Thiophenol (2 equiv.) | Neat, ~30 °C | 30 | 93 | frontiersin.org |

| Cyclohexen-2-one | Thiophenol (2 equiv.) | Neat, ~30 °C | 30 | 94 | frontiersin.org |

| Crotonaldehyde | Thiophenol (2 equiv.) | Neat, 80 °C | 60 | 90 | frontiersin.org |

| Methyl vinyl ketone | Benzyl mercaptan (2 equiv.) | Neat, ~30 °C | 60 | 92 | frontiersin.org |

Enantioselective Synthesis Approaches for Chiral Nonanal, 3-(methylthio)-

The synthesis of a single enantiomer of Nonanal, 3-(methylthio)- requires stereochemical control during the carbon-sulfur bond formation. This can be achieved through asymmetric catalysis, the use of chiral auxiliaries, or biocatalytic methods. While specific methods for the enantioselective synthesis of Nonanal, 3-(methylthio)- are not extensively reported, general strategies for analogous transformations are well-established.

Asymmetric catalysis employs a chiral catalyst to create a chiral environment, favoring the formation of one enantiomer over the other. researchgate.net For the synthesis of chiral Nonanal, 3-(methylthio)-, this would involve the enantioselective conjugate addition of methanethiol to non-2-enal.

Several catalytic systems have been developed for the asymmetric sulfa-Michael addition to enals and enones. For instance, a cadmium complex of a chiral N,N'-dioxide has been shown to catalyze the enantioselective conjugate addition of thiols to enals, achieving enantioselectivities up to 78% ee. nih.gov More recently, chiral N-heterocyclic carbenes (NHCs) have emerged as effective non-covalent organocatalysts for this transformation, acting as Brønsted bases to promote enantioselective carbon-sulfur bond formation with high yields and enantioselectivities. acs.org

Table 2: Asymmetric Catalysis in Conjugate Addition of Thiols (Analogous Reactions)

| Michael Acceptor | Thiol | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Chalcone | 4-methoxythiophenol | (S)-3,3'-dimethyl-2,2'-biquinoline N,N'-dioxide-Cd(ClO₄)₂ | 91 | 78 | nih.gov |

| Cinnamaldehyde | 4-methoxythiophenol | (S)-3,3'-dimethyl-2,2'-biquinoline N,N'-dioxide-Cd(ClO₄)₂ | 72 | 60 | nih.gov |

| β-Trifluoromethyl enone | 4-chlorothiophenol | Chiral N-heterocyclic carbene | 95 | 90 | acs.org |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. tandfonline.comresearchgate.net After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A potential strategy for the synthesis of chiral Nonanal, 3-(methylthio)- would involve the use of a chiral auxiliary attached to the aldehyde precursor. An analogous approach has been demonstrated in the asymmetric synthesis of 3-methylthio alcohols. rsc.org In this method, α,β-unsaturated N-enoyl oxazolidinethiones are used as substrates. rsc.org An intramolecular sulfur transfer reaction, which is a type of Michael addition, proceeds with high diastereoselectivity, favoring the anti-diastereomer. rsc.org Subsequent removal of the chiral auxiliary would yield the chiral 3-methylthio alcohol, which could then be oxidized to the corresponding aldehyde.

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral molecules. nih.govacs.org While a specific biocatalytic route to chiral Nonanal, 3-(methylthio)- has not been described, several enzyme classes have the potential to be employed in its stereoselective production.

Aldehyde dehydrogenases (ALDHs) can be used for the selective oxidation of aldehydes to carboxylic acids, and their reverse reaction could potentially be harnessed. nih.gov More relevantly, enzymes can be used in cascade reactions. For example, a one-pot, two-stage biocatalytic system has been developed to convert biomass-derived aldehydes into chiral β-amino alcohols with excellent enantioselectivity. nih.gov This involves a benzaldehyde (B42025) lyase-catalyzed hydroxymethylation followed by an amine transaminase-catalyzed asymmetric reduction amination. nih.gov A similar cascade, perhaps involving a thiol-adding enzyme, could be envisioned for the synthesis of chiral thio-aldehydes.

Furthermore, non-conventional yeasts are known to produce various sulfur-containing flavor compounds, including 3-(methylthio)-1-propanal, through the bioconversion of precursor compounds. Current time information in Bangalore, IN. This demonstrates the inherent capability of microorganisms to perform reactions relevant to the synthesis of Nonanal, 3-(methylthio)-, suggesting that engineered biocatalytic pathways could be a viable future strategy for its stereoselective production.

Biosynthetic Pathways and Metabolic Formation of Nonanal, 3 Methylthio

Enzymatic and Non-Enzymatic Biogenesis Routes in Biological Systems

The generation of Nonanal (B32974), 3-(methylthio)- involves a combination of pathways that lead to the formation of its nine-carbon aldehyde structure and the incorporation of the methylthio group.

The nine-carbon aldehyde, nonanal, is a well-documented product of the oxidative degradation of unsaturated fatty acids, particularly oleic acid (C18:1) and to a lesser extent, linoleic acid (C18:2). researchgate.netiastatedigitalpress.commdpi.com This process, known as lipid peroxidation, can be initiated by enzymatic or non-enzymatic mechanisms.

Enzymatic Oxidation: Lipoxygenase (LOX) enzymes can catalyze the hydroperoxidation of unsaturated fatty acids. frontiersin.orgoup.com For instance, the oxidation of oleic acid can lead to the formation of hydroperoxides, which are then cleaved by hydroperoxide lyases to yield volatile aldehydes, including nonanal. iastatedigitalpress.comoup.com

Non-Enzymatic Oxidation (Autoxidation): In the presence of initiators like heat, light, or metal ions, unsaturated fatty acids can undergo autoxidation, a free-radical chain reaction that also produces hydroperoxides. researchgate.net The decomposition of these hydroperoxides results in the formation of various volatile compounds, with nonanal being a characteristic product of oleic acid breakdown. researchgate.netiastatedigitalpress.com

While lipid oxidation clearly explains the formation of the nonanal backbone, the direct enzymatic or non-enzymatic addition of a methylthio group to nonanal derived from this pathway is not well-established in the scientific literature. It is more likely that the sulfur-containing moiety is introduced via a different precursor pathway that converges with aldehyde chemistry.

Table 1: Aldehyde Formation from Lipid Oxidation

| Fatty Acid Precursor | Key Oxidation Product(s) | Resulting Aldehyde(s) |

| Oleic Acid (C18:1) | 8-, 9-, 10-, or 11-hydroperoxides | Nonanal, Octanal, Decanal |

| Linoleic Acid (C18:2) | 9- or 13-hydroperoxides | Hexanal, 2-Octenal |

The primary and most direct route for the introduction of the 3-(methylthio) group into flavor compounds is the degradation of the sulfur-containing amino acid, methionine. researchgate.netwikipedia.org The Strecker degradation, a non-enzymatic reaction between an amino acid and a dicarbonyl compound (formed, for example, during the Maillard reaction), is a key process. researchgate.netwikipedia.org

In this pathway, methionine reacts with a dicarbonyl to form an imine, which then undergoes decarboxylation and hydrolysis to yield an aldehyde with one less carbon atom than the original amino acid. wikipedia.org In the case of methionine, this results in the formation of methional (3-(methylthio)propanal). researchgate.netwikipedia.org

While Strecker degradation directly produces methional, a shorter-chain analogue, it is a crucial source of the methylthio group in many flavor compounds. The formation of the longer nine-carbon chain of Nonanal, 3-(methylthio)- likely involves subsequent reactions where a C6 unit is added to a C3 intermediate derived from methionine. However, the specific enzymatic or chemical reactions for this chain elongation to form Nonanal, 3-(methylthio)- are not extensively detailed in current research.

Microorganisms, particularly yeasts and bacteria, are known to play a vital role in the formation of sulfur-containing volatile compounds during fermentation. unimore.itresearchgate.net Many of these organisms possess the enzymatic machinery to catabolize methionine and produce a range of sulfur compounds, including methional and other methylthio-containing molecules. oup.comunimore.it

For instance, certain yeasts like Geotrichum candidum can degrade methionine through transamination to 2-oxo-4-methylthiobutanoate (KMBA), which is then converted to methional. oup.com Similarly, various bacteria found in fermented products like cheese and fish sauce contribute significantly to the production of these flavor compounds from methionine. researchgate.net

The microbial synthesis of Nonanal, 3-(methylthio)- specifically, would likely involve the catabolism of methionine to provide the methylthio group, potentially followed by a chain elongation process involving intermediates from other metabolic pathways, such as fatty acid metabolism. scielo.org.za The exact microbial species and the specific metabolic pathways that lead to the nine-carbon structure remain an area of ongoing research.

Identification of Key Precursors and Intermediate Metabolites

Based on the established biosynthetic routes, the key precursors and intermediates in the formation of Nonanal, 3-(methylthio)- can be identified.

Table 2: Key Precursors and Intermediates in the Biosynthesis of Nonanal, 3-(methylthio)-

| Precursor/Intermediate | Role in Biosynthesis | Relevant Pathway |

| Methionine | Primary source of the methylthio group. | Amino Acid Degradation |

| Oleic Acid | Precursor to the nine-carbon nonanal backbone. | Lipid Oxidation |

| Linoleic Acid | Potential precursor to the nonanal backbone. | Lipid Oxidation |

| Methional (3-(methylthio)propanal) | A direct product of methionine degradation and a key intermediate containing the methylthio group. | Strecker Degradation |

| Nonanal | A product of lipid oxidation, forming the C9 aldehyde structure. | Lipid Oxidation |

| 2-oxo-4-methylthiobutanoate (KMBA) | An intermediate in the microbial catabolism of methionine leading to methional. | Microbial Biotransformation |

| Dicarbonyl Compounds | Reactants in the Strecker degradation of methionine. | Maillard Reaction |

The biosynthesis likely involves a convergence of pathways. Methionine provides the characteristic sulfur-containing head of the molecule, likely in the form of methional or a related C3 intermediate. researchgate.net The remaining C6 portion of the carbon chain could potentially be derived from intermediates of fatty acid metabolism or other carbon sources, which are then enzymatically joined to the methionine-derived fragment.

Regulatory Mechanisms Governing Biosynthesis and Accumulation

The biosynthesis and accumulation of Nonanal, 3-(methylthio)- are governed by the regulatory mechanisms that control its precursor pathways, namely amino acid metabolism and lipid oxidation. Specific regulatory controls for this particular compound are not well-defined, but general principles apply.

The availability of precursors is a primary regulatory factor. The concentration of free methionine and unsaturated fatty acids like oleic acid in a biological system will directly influence the potential for the formation of Nonanal, 3-(methylthio)-. oup.comscielo.org.za

In microbial systems, the expression of genes encoding enzymes involved in methionine catabolism and fatty acid metabolism is tightly regulated. oup.comnih.gov For example, the presence of methionine can induce the expression of genes for its degradation in some yeasts. oup.com Environmental factors such as oxygen levels, pH, and the presence of other nutrients can also significantly impact microbial metabolism and, consequently, the production of flavor compounds. unimore.it

In plants and other higher organisms, the activity of lipoxygenases and other enzymes in the lipid oxidation pathway is subject to complex regulation, often as part of stress responses or developmental programs. frontiersin.org Similarly, amino acid metabolism is a highly regulated process to maintain cellular homeostasis. libretexts.org

Chemical Reactivity, Degradation, and Transformation Dynamics of Nonanal, 3 Methylthio

Reactions under Thermal and Processing Conditions

Thermal processing, such as cooking and frying, provides the requisite energy to initiate and sustain a multitude of chemical reactions involving Nonanal (B32974), 3-(methylthio)-. The high temperatures accelerate degradation, oxidation, and interactions with other food matrix components, fundamentally altering the chemical landscape and sensory profile of the food.

The Maillard reaction, a non-enzymatic browning process between amino acids and reducing sugars, is a primary source of flavor compounds in cooked foods. nih.gov Nonanal, 3-(methylthio)-, being an aldehyde, can actively participate in and be influenced by this complex reaction network. One of the most significant interactions occurs with hydrogen sulfide (B99878) (H₂S), a key intermediate generated from the thermal degradation of sulfur-containing amino acids like cysteine. ntou.edu.tw

Aldehydes derived from lipid oxidation readily react with H₂S. researchgate.net In this context, Nonanal, 3-(methylthio)- can react with H₂S to generate various heterocyclic sulfur compounds. For instance, the reaction can lead to the formation of substituted thiophenes, which are known for their meaty and roasted aromas. ntou.edu.twnih.gov The aldehyde group can also interact with amino groups from amino acids, participating in Strecker-type degradations, which further contributes to the pool of reactive intermediates. nih.gov

The interaction is bidirectional; not only does Nonanal, 3-(methylthio)- react with Maillard products, but the Maillard reaction environment can also influence its stability and formation pathways. The presence of phospholipids, for example, has been shown to alter the profile of sulfur compounds generated, favoring the formation of lipid-derived compounds like alkyl thiophenes. ntou.edu.tw

Table 1: Potential Interactions of Nonanal, 3-(methylthio)- with Maillard Reaction Intermediates

| Interacting Maillard Product | Reaction Type | Potential Secondary Compounds Formed |

| Hydrogen Sulfide (from Cysteine) | Nucleophilic Addition / Cyclization | Substituted Thiophenes, Thiapyrans |

| Ammonia (B1221849) (from Amino Acids) | Condensation | Nitrogen-containing heterocycles (e.g., Pyridines) |

| Amino Acids | Strecker Degradation | New Strecker aldehydes, α-aminocarbonyls |

| Dicarbonyl Compounds | Condensation / Cyclization | Complex heterocyclic compounds |

Lipid peroxidation is a free-radical chain reaction that degrades polyunsaturated fatty acids (PUFAs), producing a cascade of primary products (hydroperoxides) and secondary, more stable products, including a wide variety of aldehydes. frontiersin.org The nonanal backbone of Nonanal, 3-(methylthio)- is itself a typical product of the oxidation of omega-6 fatty acids like linoleic acid. Its formation is therefore intrinsically linked to lipid degradation pathways.

Once formed, Nonanal, 3-(methylthio)- is susceptible to further reactions within the oxidative environment. The aldehyde functional group is prone to oxidation, which can convert it into the corresponding carboxylic acid, 3-(methylthio)nonanoic acid. Furthermore, the thioether (methylthio) group is susceptible to oxidation, which can yield sulfoxides and, under more stringent conditions, sulfones.

Oxidative and Reductive Transformations

Beyond the general conditions of thermal processing, the specific oxidative and reductive transformations of Nonanal, 3-(methylthio)- are governed by the presence of oxidizing and reducing agents and catalysts.

Oxidative transformations primarily target the two functional groups:

Aldehyde Group: The aldehyde can be readily oxidized to a carboxylic acid. This can occur via reaction with hydroperoxides from lipid oxidation or other oxidizing species present in the food matrix.

Methylthio Group: The sulfur atom in the thioether is susceptible to oxidation. Mild oxidation typically yields the corresponding sulfoxide (B87167) (Nonanal, 3-(methylsulfinyl)-). More potent oxidizing conditions can lead to the formation of the sulfone (Nonanal, 3-(methylsulfonyl)-). These transformations significantly alter the polarity and sensory properties of the molecule.

Reductive transformations are also possible, particularly in biological systems or under specific processing conditions. The primary reductive pathway involves the conversion of the aldehyde group to its corresponding primary alcohol, 3-(methylthio)nonan-1-ol. This reaction can be catalyzed by enzymes such as alcohol dehydrogenases. nih.gov

Table 2: Summary of Oxidative and Reductive Transformation Products

| Transformation Type | Functional Group Targeted | Resulting Compound Class | Example Product Name |

| Oxidation | Aldehyde | Carboxylic Acid | 3-(methylthio)nonanoic acid |

| Oxidation | Methylthio (Thioether) | Sulfoxide | Nonanal, 3-(methylsulfinyl)- |

| Oxidation | Methylthio (Thioether) | Sulfone | Nonanal, 3-(methylsulfonyl)- |

| Reduction | Aldehyde | Primary Alcohol | 3-(methylthio)nonan-1-ol |

Mechanisms of Molecular Degradation and Formation of Secondary Compounds

The degradation of Nonanal, 3-(methylthio)- is a complex process that can proceed through several mechanisms, leading to a variety of smaller, often volatile, secondary compounds.

One key mechanism is thermal fragmentation . At high temperatures, the carbon-carbon bonds within the nonanal chain can cleave, leading to the formation of smaller aldehydes, alkanes, and radical species. The presence of the methylthio group can influence the fragmentation pattern compared to that of standard nonanal.

Another important degradation pathway is polymerization or condensation . Like other aldehydes, Nonanal, 3-(methylthio)- can undergo aldol (B89426) condensation reactions, particularly at advanced stages of lipid oxidation. nih.gov In this reaction, two aldehyde molecules react to form a larger β-hydroxy aldehyde, which can then dehydrate to form an α,β-unsaturated aldehyde. This process can lead to the formation of higher molecular weight compounds and polymers, reducing the concentration of the original aldehyde. nih.govresearchgate.net

The formation of secondary heterocyclic compounds through interaction with Maillard reaction products, as discussed in section 4.1.1, is a major transformation pathway. The reaction with hydrogen sulfide to form thiophenes is a prime example of a degradation process that simultaneously generates new, potent aroma compounds. ntou.edu.twresearchgate.net Similarly, reactions with ammonia can produce pyridines and other nitrogen-containing heterocycles. nih.gov These secondary products are often responsible for the desirable roasted, savory, and meaty notes in cooked food.

Advanced Analytical Methodologies for Detection and Quantification of Nonanal, 3 Methylthio

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating volatile and semi-volatile compounds from intricate mixtures, enabling their individual identification and quantification. Gas chromatography is the premier method for the analysis of compounds like Nonanal (B32974), 3-(methylthio)-.

Gas chromatography (GC) is extensively utilized for the separation of volatile organic compounds. The selection of the stationary phase of the GC column is critical and is based on the polarity of the analytes. For a moderately polar compound like Nonanal, 3-(methylthio)-, a column with a mid-polarity stationary phase, such as those containing a percentage of phenyl and/or cyanopropyl functional groups, is often effective.

Key operational parameters in GC analysis that require optimization include the injector temperature, the oven temperature program, and the carrier gas flow rate. A splitless injection mode is frequently preferred for trace analysis to maximize the transfer of the analyte onto the column. The oven temperature program typically starts at a low temperature to trap volatile compounds, followed by a gradual ramp to higher temperatures to elute less volatile components.

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Column | DB-5ms (5% phenyl-methylpolysiloxane) or similar | Provides good separation for a wide range of volatile and semi-volatile compounds. |

| Injector Temperature | 240-250 °C | Ensures rapid volatilization of the sample without thermal degradation. |

| Carrier Gas | Helium or Hydrogen | Inert gases that provide good chromatographic efficiency. |

| Oven Program | Initial temp: 40°C, hold for 2 min, ramp at 5-10°C/min to 250°C | Separates compounds based on their boiling points and interactions with the stationary phase. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID offers high sensitivity for organic compounds, while MS provides identification. |

To achieve both sensitive detection and positive identification, GC is often coupled with other analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and widely used technique for the identification of volatile compounds. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparison to spectral libraries like the NIST database. For Nonanal, 3-(methylthio)-, electron ionization (EI) at 70 eV is standard, and would be expected to produce characteristic fragments resulting from the cleavage of the carbon-sulfur bond and the aldehyde functional group.

| Technique | Information Provided | Primary Application |

|---|---|---|

| GC-MS | Mass spectrum for structural identification and quantification. | Confirming the presence and measuring the concentration of the compound. |

| GC-O | Odor description and intensity. | Determining the sensory contribution of the compound to the overall aroma. |

Sample Preparation and Extraction Techniques for Volatile Compounds

The choice of sample preparation and extraction technique is critical for the analysis of volatile compounds like Nonanal, 3-(methylthio)-, as it directly impacts the sensitivity and accuracy of the results. The goal is to efficiently isolate and concentrate the target analyte from the sample matrix while minimizing interferences. nih.gov

Headspace techniques are ideal for extracting volatile compounds from solid or liquid samples without co-extracting non-volatile matrix components.

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, sensitive, and widely used technique. nih.gov A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. mdpi.com Volatile analytes partition from the sample into the headspace and then adsorb onto the fiber coating. mdpi.com After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted into the hot GC injector, where the analytes are thermally desorbed for analysis. mdpi.com The choice of fiber coating is crucial; for a compound like Nonanal, 3-(methylthio)-, a combination fiber such as Carboxen/Polydimethylsiloxane (CAR/PDMS) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) would likely provide good extraction efficiency for this type of aldehyde. nih.govnih.gov Optimization of parameters such as extraction time, temperature, and sample agitation is essential to achieve high sensitivity and reproducibility. mdpi.com

Dynamic Headspace (Purge and Trap): In this technique, an inert gas is bubbled through the sample, stripping the volatile compounds, which are then carried to an adsorbent trap. After the collection period, the trap is rapidly heated, and the desorbed analytes are swept into the GC for analysis. This method allows for the analysis of a larger sample volume compared to static headspace, often resulting in lower detection limits.

Solvent-based methods are also employed, particularly when a comprehensive profile of volatile and semi-volatile compounds is required.

Solvent-Assisted Flavor Evaporation (SAFE): This is a specialized distillation technique performed under high vacuum, which allows for the gentle extraction of volatile compounds from a sample matrix at low temperatures (typically around 40-50 °C). This minimizes the risk of thermal degradation and artifact formation, which is crucial when analyzing reactive compounds like aldehydes. The sample is typically first extracted with a suitable solvent (e.g., dichloromethane), and the resulting extract is then subjected to SAFE to separate the volatile fraction from non-volatile components like lipids and sugars.

Solvent Extraction: Direct liquid-liquid extraction can be used for liquid samples, while techniques like Soxhlet extraction can be applied to solid matrices. The choice of solvent is critical and is based on the polarity of the target analyte. Dichloromethane is a common choice for extracting a broad range of aroma compounds. However, these methods can be time-consuming and may require a subsequent concentration step, which can lead to the loss of highly volatile components.

Spectroscopic Characterization and Identification

Following chromatographic separation, spectroscopic techniques are used for the unambiguous identification of Nonanal, 3-(methylthio)-.

Mass Spectrometry (MS): As previously mentioned, GC-MS is the primary tool for identification. The electron ionization (EI) mass spectrum of Nonanal, 3-(methylthio)- would be expected to show a molecular ion peak (M+) and several characteristic fragment ions. Key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the aldehyde group.

McLafferty rearrangement, if sterically feasible.

Cleavage of the C-S bond, leading to fragments containing the methylthio group.

Loss of the methylthio group (-SCH₃).

While a specific library spectrum for Nonanal, 3-(methylthio)- is not widely published, its fragmentation pattern can be predicted based on the known behavior of aldehydes and thioethers.

| m/z (mass-to-charge ratio) | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 174 | [C₉H₁₈OS]⁺ | Molecular Ion (M⁺) |

| 47 | [CH₃S]⁺ | Methylthio cation |

| 61 | [CH₃SCH₂]⁺ | Fragment from cleavage adjacent to sulfur |

| 127 | [M - SCH₃]⁺ | Loss of the methylthio group |

Further confirmation of the structure could be achieved through chemical derivatization prior to GC-MS analysis, for instance, by forming an oxime derivative with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which can enhance sensitivity and provide additional structural information. nih.gov

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: For a pure, isolated standard of Nonanal, 3-(methylthio)-, NMR and IR spectroscopy would provide definitive structural confirmation.

¹H NMR: Would show characteristic signals for the aldehyde proton (~9.5-9.8 ppm), the proton on the carbon bearing the methylthio group, the methylthio protons (a singlet around 2.1 ppm), and the aliphatic chain protons.

¹³C NMR: Would display a distinct signal for the carbonyl carbon (~200-205 ppm) and the carbon attached to the sulfur atom, in addition to the signals for the other carbons in the molecule.

IR Spectroscopy: Would exhibit a strong characteristic absorption band for the carbonyl (C=O) stretch of the aldehyde at approximately 1720-1740 cm⁻¹.

Mass Spectrometric Profiling and Fragmentation Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the identification of volatile compounds like Nonanal, 3-(methylthio)-. In electron ionization (EI) mass spectrometry, the molecule undergoes fragmentation, producing a unique pattern of ions that serves as a chemical fingerprint.

While a complete, publicly available mass spectrum with relative intensities for Nonanal, 3-(methylthio)- is not readily found in common databases, its fragmentation pattern can be predicted based on the established principles of mass spectrometry for aliphatic aldehydes and thioethers. The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (160.28 g/mol ).

Key fragmentation pathways would likely involve:

Alpha-cleavage: Breakage of the carbon-carbon bond adjacent to the carbonyl group, leading to the loss of an ethyl group or the entire C4H9S side chain.

McLafferty rearrangement: A characteristic fragmentation for aldehydes, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by beta-cleavage.

Cleavage at the sulfur atom: Fragmentation can occur at the C-S bonds, leading to ions containing the methylthio group.

A detailed analysis of the mass spectrum is essential for unequivocal identification, especially when co-eluting with other volatile compounds. The National Institute of Standards and Technology (NIST) mass spectrometry data center is a key resource for such spectral information, though specific data for this compound may be listed under its various synonyms. nih.gov

Table 1: Predicted Key Mass Fragments for Nonanal, 3-(methylthio)-

| m/z (Mass-to-Charge Ratio) | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 160 | [C8H16OS]+• | Molecular Ion |

| 113 | [C5H9OS]+ | Loss of butyl radical (C4H9) |

| 87 | [C4H7S]+ | Cleavage at the beta-position to the sulfur atom |

| 74 | [CH3SCH2CH2]+ | Cleavage adjacent to the sulfur atom |

| 47 | [CH3S]+ | Methylthio cation |

Olfactometric Detection and Aroma-Active Compound Assessment Methodologies

Gas chromatography-olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with the sensitivity of the human nose as a detector. This method is indispensable for identifying which of the many volatile compounds present in a sample are actually contributing to its aroma.

For Nonanal, 3-(methylthio)-, GC-O analysis would involve a trained panel of assessors sniffing the effluent from the GC column and describing the perceived aroma at the specific retention time of the compound. The aroma of Nonanal, 3-(methylthio)- has been described as "roasted cooked roasted fatty green". flavscents.com

A critical parameter in olfactometry is the odor detection threshold , which is the lowest concentration of a substance that can be detected by the human olfactory sense. While a specific, universally agreed-upon odor detection threshold for Nonanal, 3-(methylthio)- is not widely published, related sulfur-containing aldehydes, such as 3-(methylthio)propanal (methional), are known for their extremely low odor thresholds, often in the parts-per-billion (ppb) range. szu.czperfumerflavorist.com The determination of such thresholds requires extensive sensory panel testing under controlled conditions. cetjournal.it

Aroma extract dilution analysis (AEDA) is a common GC-O technique used to rank the potency of aroma-active compounds. In AEDA, a sample extract is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which a compound is still detected gives its flavor dilution (FD) factor, providing a measure of its aroma potency.

Quantitative Analysis and Method Validation for Trace Level Detection

Accurate quantification of Nonanal, 3-(methylthio)- at trace levels is essential for understanding its impact on flavor and for quality control. This requires the development and validation of robust analytical methods.

Gas chromatography coupled with a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) , is often the method of choice for the trace analysis of sulfur compounds. These detectors offer high selectivity and sensitivity, allowing for the quantification of sulfur-containing analytes even in complex matrices where other compounds are present at much higher concentrations.

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. wjarr.comgavinpublishers.com According to international guidelines, the validation of a quantitative method for trace level detection of Nonanal, 3-(methylthio)- would involve the assessment of several key performance parameters.

Table 2: Key Parameters for the Validation of a Quantitative Analytical Method for Nonanal, 3-(methylthio)-

| Parameter | Description | Typical Acceptance Criteria for Trace Analysis |

|---|---|---|

| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte. |

| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) > 0.99. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically signal-to-noise ratio of 10:1. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery studies typically within 80-120%. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative standard deviation (RSD) typically < 15-20%. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in results with minor variations in parameters like temperature, flow rate, etc. |

Given the reactive nature of aldehydes and sulfur compounds, sample preparation is a critical step in the analytical workflow. Techniques such as solid-phase microextraction (SPME) are often employed to extract and concentrate volatile and semi-volatile compounds from a sample matrix prior to GC analysis. The development of a quantitative method would require careful optimization of extraction parameters to ensure high recovery and minimal degradation of Nonanal, 3-(methylthio)-. nih.govresearchgate.net

Occurrence and Formation Mechanisms in Biological and Food Systems

Natural Occurrence and Distribution in Plant and Animal Matrices

While specific data for 3-(methylthio)nonanal is not available, its analogues are found across a range of biological materials.

3-(Methylthio)propanal has been detected in a variety of raw agricultural products. Its presence is noted in fruits such as kiwis and cupuaçus, as well as in vegetables like lima beans. foodb.ca It is also found in grains like sorghum. foodb.ca The compound is a known volatile component of potatoes, contributing to its characteristic cooked aroma. wikipedia.orghmdb.ca In processed foods, it is a significant flavor component in potato-based snacks like potato chips and has been identified in black and green tea. wikipedia.org Another related compound, 3-(methylthio)butanal, is noted for its presence in fried potatoes. thegoodscentscompany.com

The following table summarizes the occurrence of these related sulfur-containing aldehydes in various agricultural products.

| Compound | Agricultural Product | Raw/Processed |

| 3-(Methylthio)propanal | Kiwis (Actinidia chinensis) | Raw |

| 3-(Methylthio)propanal | Lima beans (Phaseolus lunatus) | Raw |

| 3-(Methylthio)propanal | Cupuaçus (Theobroma grandiflorum) | Raw |

| 3-(Methylthio)propanal | Sorghum (Sorghum bicolor) | Raw |

| 3-(Methylthio)propanal | Pomes (e.g., apples, pears) | Raw |

| 3-(Methylthio)propanal | Oats (Avena sativa) | Processed (pastry) |

| 3-(Methylthio)propanal | Potato | Processed (cooked) |

| 3-(Methylthio)butanal | Potato | Processed (fried) |

Sulfur-containing compounds are crucial to the flavor profiles of many fermented and cured products. While direct evidence for 3-(methylthio)nonanal is absent, the formation of related compounds is well-documented. In the context of dry-cured meats, sulfur-containing volatiles contribute significantly to the savory and toasted aroma notes. nih.gov For instance, methionol, a reduction product of methional (3-(methylthio)propanal), is reported in non-fermented dry-cured meat products. nih.gov

The formation of these compounds is often linked to microbial activity. Yeasts, such as Saccharomyces cerevisiae, can produce 3-(methylthio)-1-propanol (methionol) from L-methionine via the Ehrlich pathway during fermentation, a process utilized in creating savory, meat, and cheese flavorings. nih.gov This suggests that in fermented foods where methionine is available, the formation of 3-(methylthio)aldehydes is a plausible preliminary step.

Formation Dynamics in Response to Processing and Storage Conditions

Thermal processing is a primary driver for the formation of 3-(methylthio)propanal and similar compounds. It is a well-established product of the Maillard reaction, which occurs between amino acids and reducing sugars at elevated temperatures. wikipedia.org Specifically, it forms from the Strecker degradation of the amino acid methionine. wikipedia.org This reaction is fundamental to the development of flavor in a wide array of cooked foods, including baked goods, roasted meats, and fried potatoes.

The concentration of these aldehydes can be significantly influenced by the temperature and duration of heating. umn.edu For example, the generation of various aldehydes, which are products of lipid oxidation, increases significantly with rising temperatures (from 100°C to 200°C) during the thermal processing of edible oils. nih.govnih.gov This indicates that cooking methods like frying, roasting, and grilling are key processes in the genesis of these flavor compounds. researchgate.net In cooked beef and chicken broth, 3-(methylthio)propanal is recognized as a primary odorant. nih.gov

The table below illustrates the formation of related compounds through thermal processes.

| Compound | Food Matrix | Thermal Process | Precursor | Formation Pathway |

| 3-(Methylthio)propanal | Potato-based snacks | Frying/Baking | Methionine, Reducing Sugars | Strecker Degradation (Maillard Reaction) |

| 3-(Methylthio)propanal | Cooked Meat (Beef, Chicken) | Boiling/Roasting | Methionine, Reducing Sugars | Strecker Degradation (Maillard Reaction) |

| 3-(Methylthio)propanal | Oat Pastry | Baking | Methionine, Reducing Sugars | Strecker Degradation (Maillard Reaction) |

Curing and fermentation provide unique environments for the generation of flavor compounds. During the fermentation of meat, microbial cultures play a pivotal role. Certain bacterial strains, for instance, can produce aldehydes like 3-methyl-butanal, which contributes a "malty flavor" to fermented sausages. google.com The enzymatic activities of microorganisms are key to these transformations.

In cheese, the breakdown of methionine by microorganisms is a known pathway for the formation of sulfur compounds that are critical to its characteristic flavor. Yeasts can convert methionine into methionol, and it is plausible that 3-(methylthio)propanal is an intermediate in this process. nih.gov The extended ripening and drying times in the production of dry-cured meats allow for complex chemical and biochemical reactions, including the generation of sulfur-containing volatiles that contribute to the final aroma profile. nih.gov

Role as a Chemical Marker in Food Quality and Authenticity Studies

The presence and concentration of specific volatile compounds are often used as indicators of food quality, freshness, and authenticity. Given its strong association with specific flavors, 3-(methylthio)propanal could potentially serve as a marker. For instance, its detection could be indicative of the consumption of certain foods where it is a known component. foodb.ca

In the context of food quality, changes in the profile of volatile compounds, including aldehydes, can signal spoilage or the development of off-flavors. While not explicitly used for authenticity, the unique combination of flavor compounds, including sulfur-containing aldehydes, contributes to the characteristic aroma profile of products like specific types of cheese or dry-cured ham. Any significant deviation from this profile could indicate a difference in raw materials, processing, or even adulteration. For example, the aroma profile of non-smoked bacon is significantly influenced by aldehydes, and variations in their concentrations can differentiate products from different regions. mdpi.com

Contribution to Complex Volatile Profiles and Biochemical Signaling

Interplay with Other Volatile Organic Compounds in Complex Mixtures

The perceived aroma of a natural product is rarely due to a single compound but is rather the result of a complex interplay between numerous volatile organic compounds (VOCs). dntb.gov.ua 3-(Methylthio)nonanal, as a potent sulfur-containing volatile, is a key contributor to these complex mixtures, particularly in heated foods like cooked meat. researchgate.netscielo.br Sulfur compounds are recognized for their profound impact on the sensory perception of meat flavor, often possessing very low odor thresholds, which makes them highly effective even at trace concentrations. dntb.gov.uaacs.org

The reactivity of sulfur-containing compounds also means they can be precursors to other aroma compounds, further adding to the complexity of the volatile profile. acs.org The interaction of thioaldehydes with other components in a food matrix can lead to the formation of new volatile substances, constantly evolving the aroma profile during processes like cooking or storage. researchgate.net

Participation in Volatile Signatures of Biological Processes (e.g., cellular metabolism)

Volatile organic compounds are not only important for the aroma of food but also serve as critical signaling molecules and metabolic byproducts in a wide range of biological systems. Sulfur-containing volatiles, in particular, are integral to cellular metabolism and signaling across different kingdoms of life. nih.govnih.gov

The biosynthesis of sulfur-containing compounds in organisms is typically rooted in the metabolism of sulfur-containing amino acids, primarily cysteine and methionine. mdpi.comnih.gov These amino acids are precursors to a vast array of small biomolecules that are essential for maintaining cellular homeostasis. mdpi.com It is plausible that 3-(methylthio)nonanal could be a downstream product of such metabolic pathways, representing a specific metabolic state of the cell or organism.

Volatile sulfur compounds (VSCs) are known to be produced by bacteria and can be indicative of certain biological activities. wisdomlib.org For instance, VSCs produced by oral bacteria are a significant factor in halitosis and can be indicative of periodontal health. nih.govresearchgate.net This highlights the potential of specific VSCs to serve as biomarkers for particular physiological or pathophysiological conditions.

Future Research Trajectories and Emerging Methodological Directions for Nonanal, 3 Methylthio

Integration of Multi-Omics Approaches in Compound Studies

The intricate role of flavor compounds like Nonanal (B32974), 3-(methylthio)- in complex biological systems, such as food matrices during fermentation or ripening, necessitates a holistic analytical approach. Multi-omics, the integrated analysis of various "omes" such as the genome, transcriptome, proteome, and metabolome, offers a powerful lens through which to view the broader biological context of a single compound. nih.govnih.govosti.gov

Table 1: Potential Multi-Omics Approaches for Studying Nonanal, 3-(methylthio)-

| Omics Discipline | Research Question | Potential Outcome |

| Genomics | What are the genetic determinants for the production of 3-(methylthio) aldehydes? | Identification of genes encoding enzymes involved in sulfur metabolism and aldehyde formation. |

| Transcriptomics | How does gene expression related to sulfur assimilation and fatty acid metabolism change in correlation with Nonanal, 3-(methylthio)- concentration? | Pinpointing key regulatory genes and pathways that are active during the compound's biosynthesis. |

| Proteomics | Which enzymes are directly responsible for the synthesis of Nonanal, 3-(methylthio)-? | Isolation and characterization of novel enzymes, such as methyltransferases or aldehyde synthases. |

| Metabolomics | What is the metabolic network surrounding Nonanal, 3-(methylthio)- and how does it interact with other metabolites? | Mapping of biosynthetic and degradation pathways and understanding its role in the overall flavor profile. |

The integration of these datasets, often referred to as "foodomics" in the context of food science, can provide a comprehensive understanding of how processing and environmental conditions affect the formation of this and other flavor compounds. nih.govbohrium.com

Development of Novel and Sustainable Synthetic Strategies

The current methods for synthesizing aldehydes and sulfur-containing compounds often rely on traditional chemical routes that may not align with the principles of green chemistry. nih.govinnoget.comnih.govyedarnd.com Future research will undoubtedly focus on developing novel and sustainable synthetic strategies for Nonanal, 3-(methylthio)-.

Biocatalysis presents a promising avenue, utilizing enzymes or whole-cell systems to perform specific chemical transformations under mild conditions. researchgate.net For instance, the enzymatic synthesis of thioethers and the biocatalytic production of aldehydes are emerging fields that could be adapted for the synthesis of Nonanal, 3-(methylthio)-. researchgate.netrsc.org This could involve the use of lipases for thioesterification or genetically engineered microorganisms designed to produce the target molecule from renewable feedstocks. researchgate.net

Furthermore, green chemistry approaches such as mechanochemistry, which uses mechanical force to drive chemical reactions, and the use of environmentally benign solvents and catalysts, will be crucial. nih.gov The development of chemo-enzymatic one-pot cascades could further enhance the efficiency and sustainability of the synthesis of flavor aldehydes. rsc.org

Table 2: Comparison of Potential Synthetic Strategies for Nonanal, 3-(methylthio)-

| Synthetic Strategy | Advantages | Challenges |

| Traditional Organic Synthesis | Well-established methodologies. | Often requires harsh reagents, multiple steps, and generates significant waste. |

| Biocatalysis (Enzymatic) | High selectivity, mild reaction conditions, environmentally friendly. researchgate.netrsc.org | Enzyme stability and cost, substrate specificity. |

| Whole-Cell Biotransformation | Potential for de novo synthesis from simple sugars. | Low yields, complex product purification. |

| Green Chemistry Approaches (e.g., Mechanochemistry) | Reduced solvent use, potentially higher energy efficiency. nih.gov | Scalability and general applicability to a wide range of substrates. |

| Photochemical Synthesis | Mild reaction conditions, unique reactivity. iciq.orgnih.gov | Requirement for specialized equipment, potential for side reactions. |

Advancements in Analytical Tooling for Enhanced Characterization and Trace Analysis

Given that sulfur-containing compounds are often potent odorants present at very low concentrations, advancements in analytical instrumentation are critical for their detection and characterization. acs.orgingenieria-analitica.comchromatographyonline.com The analysis of Nonanal, 3-(methylthio)- will benefit from the continued development of highly sensitive and selective analytical techniques.

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard tool for volatile compound analysis. nih.gov However, for trace analysis of sulfur compounds in complex matrices, more specialized detectors are necessary. The sulfur chemiluminescence detector (SCD) and the pulsed flame photometric detector (PFPD) offer high selectivity and sensitivity for sulfur-containing molecules. ingenieria-analitica.comchromatographyonline.comnih.gov

Comprehensive two-dimensional gas chromatography (GC×GC) provides significantly enhanced separation power, which is crucial for resolving co-eluting compounds in complex samples like food extracts. nih.gov Coupling GC×GC with a time-of-flight mass spectrometer (TOF-MS) and a sulfur-selective detector would provide a powerful platform for the unambiguous identification and quantification of trace levels of Nonanal, 3-(methylthio)-. chromatographyonline.com

Table 3: Advanced Analytical Techniques for the Analysis of Nonanal, 3-(methylthio)-

| Analytical Technique | Principle | Application for Nonanal, 3-(methylthio)- |

| GC-SCD/PFPD | Selective detection of sulfur-containing compounds. chromatographyonline.comnih.gov | Quantitation of Nonanal, 3-(methylthio)- in complex matrices without interference from non-sulfur compounds. |

| GC×GC-TOF-MS | High-resolution separation in two dimensions coupled with high-speed mass analysis. nih.gov | Unambiguous identification and quantification in highly complex samples. |

| GC-O | Sensory detection of eluting compounds by a human assessor. acs.org | Determination of the odor character and potency of Nonanal, 3-(methylthio)-. |

| SPME-GC-MS | Solid-phase microextraction for solvent-free sample preparation. | Sensitive and rapid analysis of volatile and semi-volatile compounds from various sample matrices. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.